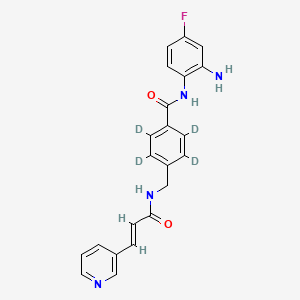
Tucidinostat-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tucidinostat-d4, also known as Chidamide-d4, is an isotope-labeled compound of Tucidinostat. Tucidinostat is a novel histone deacetylase (HDAC) inhibitor that belongs to the benzamide class. It selectively inhibits Class I HDAC1, HDAC2, HDAC3, and Class IIb HDAC10. This compound has shown significant potential in cancer treatment due to its ability to modulate gene expression by altering chromatin structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tucidinostat-d4 involves the incorporation of deuterium atoms into the Tucidinostat molecule. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in public literature. the general approach involves the selective deuteration of specific positions in the Tucidinostat molecule to produce the deuterium-labeled analog.
Industrial Production Methods
Industrial production of this compound follows similar principles as its non-deuterated counterpart, with additional steps for deuterium incorporation. The process typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The production methods are optimized to meet regulatory standards for pharmaceutical compounds.
化学反応の分析
Types of Reactions
Tucidinostat-d4, like its non-deuterated form, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products. Substitution reactions can result in various functionalized derivatives of this compound .
科学的研究の応用
Tucidinostat-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of HDAC inhibition and to develop new HDAC inhibitors.
Biology: Employed in research to understand the role of HDACs in gene expression and chromatin remodeling.
Medicine: Investigated for its potential in treating various cancers, including peripheral T-cell lymphoma, advanced breast cancer, and adult T-cell leukemia-lymphoma
Industry: Utilized in the development of new therapeutic agents and in the study of drug metabolism and pharmacokinetics.
作用機序
Tucidinostat-d4 exerts its effects by inhibiting histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to an increase in acetylation levels of histone H3, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include HDAC1, HDAC2, HDAC3, and HDAC10. The pathways involved in its mechanism of action include the modulation of gene expression, induction of apoptosis, and alteration of the tumor microenvironment .
類似化合物との比較
Similar Compounds
Entinostat: Another benzamide class HDAC inhibitor with similar selectivity for Class I HDACs.
Vorinostat: A hydroxamic acid-based HDAC inhibitor with broader HDAC selectivity.
Romidepsin: A cyclic peptide HDAC inhibitor with selectivity for Class I HDACs.
Uniqueness of Tucidinostat-d4
This compound is unique due to its selective inhibition of both Class I and Class IIb HDACs, which allows for a more targeted approach in cancer therapy. Additionally, the incorporation of deuterium atoms enhances its stability and metabolic profile, making it a valuable tool in pharmacokinetic studies .
特性
分子式 |
C22H19FN4O2 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
N-(2-amino-4-fluorophenyl)-2,3,5,6-tetradeuterio-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+/i3D,4D,6D,7D |
InChIキー |
SZMJVTADHFNAIS-NFKQYAPMSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1CNC(=O)/C=C/C2=CN=CC=C2)[2H])[2H])C(=O)NC3=C(C=C(C=C3)F)N)[2H] |
正規SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide](/img/structure/B11932719.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B11932724.png)
![2-[3-[1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide](/img/structure/B11932729.png)

![7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11932737.png)

![(7S)-2-(3,5-dimethoxy-4-methylphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11932756.png)
![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide](/img/structure/B11932758.png)
![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B11932761.png)

![2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate](/img/structure/B11932772.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11932775.png)

![sodium;4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B11932804.png)
